1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole
Description
1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole is a benzotriazole derivative featuring an allyloxy methyl substituent at the 1-position of the benzotriazole core. Benzotriazoles are heterocyclic compounds with three nitrogen atoms in a fused aromatic ring system, widely utilized in organic synthesis as stabilizers, ligands, or intermediates.
Structure
3D Structure
Properties
IUPAC Name |
1-(prop-2-enoxymethyl)benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-7-14-8-13-10-6-4-3-5-9(10)11-12-13/h2-6H,1,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSGTJAKBLKIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCN1C2=CC=CC=C2N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of benzotriazole with prop-2-enoxymethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of micro-channel reactors has been reported to enhance the yield and purity of benzotriazole derivatives .
Chemical Reactions Analysis
Key Characterization Data:
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¹³C-NMR : Disappearance of acetylenic carbons (81.6 and 76 ppm) and appearance of methylene (72.1 ppm) and vinylic (127 ppm) signals confirm alkylation .
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IR : C-C and C=C stretches at 3093 cm⁻¹ and 2924 cm⁻¹, respectively .
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group undergoes Huisgen 1,3-dipolar cycloaddition with azides to form triazole-linked derivatives (Scheme 2):
Reagents : 4-azido-7-chloroquinoline (2 ), CuSO₄, sodium ascorbate.
Conditions : tBuOH/H₂O (1:1), 65°C, 24 h.
Yield : 73% after column chromatography .
Reaction Mechanism:
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Step 1: Copper(I) acetylide formation.
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Step 2: Cycloaddition with azide to yield 1,4-disubstituted triazole .
Structural Confirmation:
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XRD : Confirms triazole ring geometry and π-π interactions with aromatic residues (e.g., Tyr341 at 4.85 Å) .
Aza-Michael Addition Reactions
The benzotriazole nitrogen participates in regioselective aza-Michael additions with α,β-unsaturated carbonyl compounds:
Example : Reaction with methyl acrylate (Scheme 3):
Reagents : Methyl acrylate, K₂CO₃, CH₃CN.
Conditions : 65°C, 4 h.
Yield : 64% for N-1 adduct (4a ) .
Regioselectivity:
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N-1 vs. N-2 Adducts : Determined via ¹H-¹⁵N HMBC and NOESY. N-1 adducts dominate due to steric and electronic factors .
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¹H-NMR : Broadened CH₂ signals (δ 3.69–4.06 ppm) indicate dynamic conformational exchange .
Coordination with Metal Ions
The benzotriazole moiety acts as a ligand for transition metals, forming stable complexes:
Example : Cu²⁺ and Ni²⁺ complexes (Figure 1):
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Cu²⁺ Complex : Distorted tetragonal geometry; inhibits Staphylococcus aureus (MIC = 25 µg/mL) .
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Ni²⁺ Complex : Square planar geometry; inactive against microbial strains .
Binding Interactions:
Acid-Catalyzed Ether Cleavage
The propargyloxymethyl ether undergoes hydrolysis under acidic conditions:
Reagents : HCl (conc.), H₂O/THF.
Conditions : Reflux, 12 h.
Yield : 85% recovery of HOBt .
Mechanistic Pathway:
Biological Interactions and Reactivity
The compound exhibits enzyme inhibition via non-covalent interactions:
Target : Acetylcholinesterase (AChE).
Key Interactions :
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has demonstrated that derivatives of benzotriazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzotriazole derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
2. Anticancer Properties
Benzotriazole derivatives have been explored for their anticancer potential. The mechanism typically involves the induction of apoptosis in cancer cells or the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, compounds similar to 1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole have shown promising results in preclinical studies targeting various cancer types .
Agricultural Applications
1. Agricultural Chemicals
Benzotriazoles are used as fungicides and herbicides due to their ability to inhibit fungal growth and weed development. The compound's structure allows it to interact effectively with biological targets in pests and pathogens, providing a means to enhance crop protection .
2. Plant Growth Regulators
Some studies suggest that benzotriazole compounds can act as plant growth regulators, promoting growth under stress conditions by modulating hormonal pathways within plants . This application is particularly relevant in enhancing crop resilience to environmental stressors.
Material Science Applications
1. UV Stabilizers
Due to their ability to absorb UV radiation, benzotriazoles are widely used as UV stabilizers in plastics and coatings. Incorporating this compound into polymer formulations can significantly enhance the material's resistance to degradation from UV exposure .
2. Photovoltaic Materials
Recent advancements have explored the use of benzotriazole derivatives in organic photovoltaic devices. Their unique electronic properties may improve charge transport and overall efficiency in solar cells .
Case Studies
Mechanism of Action
The mechanism of action of 1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole involves its ability to act as a leaving group in nucleophilic substitution reactions. The benzotriazole moiety stabilizes the transition state, facilitating the reaction. Additionally, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to the following benzotriazole derivatives (Table 1):
Physicochemical Properties
- Melting Points: Nitroimidazole derivatives (3a, 3b) exhibit higher m.p. (167–170°C) due to polar nitro groups and hydrogen bonding . The target compound’s m.p. is unreported but expected to be lower due to the nonpolar allyl group.
- Solubility : Allyloxy methyl substitution likely enhances lipophilicity compared to morpholine or dioxane-containing analogs .
Biological Activity
1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential neuroprotective effects, supported by various studies and data.
Chemical Structure and Properties
The compound features a benzotriazole moiety with a prop-2-en-1-yloxy side group. Its molecular formula is , and it has a molecular weight of approximately 190.21 g/mol. The presence of the benzotriazole ring contributes to its biological properties, as this structural motif is often associated with bioactivity.
1. Antimicrobial Activity
Benzotriazoles have been reported to exhibit significant antimicrobial properties. Studies indicate that derivatives of benzotriazole, including the target compound, show effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. For instance, a related study demonstrated that compounds with bulky hydrophobic groups exhibited potent antimicrobial activity due to enhanced membrane permeability .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| 4'-((1H-benzo[d][1,2,3]triazol-1-yl)methyl)-[1,1'-biphenyl]-2-carbonitrile | S. aureus | 16 µg/mL |
2. Anti-inflammatory Activity
Research has shown that benzotriazole derivatives can modulate inflammatory pathways. The compound has been observed to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. In vitro studies revealed that it significantly reduced nitric oxide production in activated macrophages . This suggests potential applications in treating inflammatory diseases.
3. Neuroprotective Effects
The neuroprotective capabilities of benzotriazole derivatives have garnered attention in recent research. Specifically, studies indicate that these compounds can protect neuronal cells from oxidative stress and apoptosis. For example, one study found that a related benzotriazole derivative improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta aggregation and oxidative stress .
Case Studies
Several case studies highlight the biological activity of benzotriazole derivatives:
- Case Study 1 : A study evaluated the neuroprotective effects of a benzotriazole derivative in scopolamine-induced cognitive impairment in mice. The results indicated significant improvements in memory and learning tasks compared to controls .
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of various benzotriazole compounds against Candida albicans. The study showed that certain derivatives had MIC values as low as 12.5 µg/mL against this pathogen .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(Prop-2-en-1-yloxy)methyl]-1H-1,2,3-benzotriazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or click chemistry. For example, describes analogous benzotriazole derivatives synthesized using propargyl ether intermediates in the presence of Cu(I) catalysts. Key variables include solvent polarity (e.g., DMF vs. THF), reaction temperature (60–100°C), and catalyst loading (e.g., 5 mol% CuI). Optimize yields by systematically varying these parameters and monitoring via TLC or HPLC. Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer : Essential techniques include:
- IR spectroscopy : Identify functional groups (e.g., C-O-C stretching at ~1100 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹).
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., allyloxy methyl protons at δ 4.5–5.5 ppm, benzotriazole aromatic protons at δ 7.5–8.5 ppm).
- Elemental analysis : Validate empirical formula (e.g., C₁₀H₁₁N₃O). Cross-reference experimental vs. calculated values (e.g., %C: 62.1 vs. 62.2).
- Mass spectrometry (ESI/HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 206.1).
- Melting point analysis : Assess purity (sharp melting range within 2°C).
Data from analogous compounds in and highlight these methods .
Q. How can researchers integrate this compound into a broader theoretical framework (e.g., medicinal chemistry or materials science)?
- Methodological Answer : Link its structure to applications via hypothesis-driven design. For example:
- Medicinal chemistry : Use docking studies (as in ) to predict binding affinity to biological targets (e.g., enzymes with benzotriazole-binding pockets).
- Materials science : Exploit its π-conjugated system for organic semiconductors.
Align with frameworks like structure-activity relationships (SAR) or density functional theory (DFT) for electronic property prediction. and emphasize grounding in established theories .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data for this compound be resolved?
- Methodological Answer : Discrepancies (e.g., NMR splitting patterns vs. X-ray diffraction data) require multi-technique validation:
- X-ray crystallography ( ): Resolve ambiguities in bond angles/geometry.
- Variable-temperature NMR : Assess dynamic effects (e.g., rotameric equilibria).
- Computational modeling : Compare experimental data with DFT-optimized structures (e.g., Gaussian09).
Cross-disciplinary collaboration (e.g., crystallographers and computational chemists) is critical .
Q. What strategies improve the regioselectivity of reactions involving the allyloxy methyl group?
- Methodological Answer : Regioselectivity challenges arise due to competing alkene vs. triazole reactivity. Mitigate via:
- Protecting groups : Temporarily block the triazole nitrogen (e.g., Boc protection).
- Catalyst tuning : Use Pd(0) for cross-couplings at the allyloxy moiety.
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the allyl group.
and highlight similar strategies for related triazole derivatives .
Q. How can molecular docking studies inform the design of derivatives with enhanced bioactivity?
- Methodological Answer : Follow these steps:
- Target selection : Prioritize enzymes with known benzotriazole interactions (e.g., kinases).
- Docking software : Use AutoDock Vina or Schrödinger Suite for pose prediction.
- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC₅₀ values.
- SAR refinement : Modify substituents (e.g., electron-withdrawing groups on the allyloxy chain) to enhance affinity.
’s docking results (e.g., compound 9c binding to acarbose’s active site) illustrate this approach .
Q. What experimental designs are optimal for studying the compound’s stability under varying pH and temperature?
- Factors : pH (2–12), temperature (25–80°C), and solvent (aqueous vs. organic).
- Responses : Degradation rate (HPLC monitoring), byproduct formation (LC-MS).
- Statistical analysis : ANOVA to identify significant degradation pathways.
Precedent from ’s adaptive design framework supports iterative testing .
Methodological Guidance
Q. How can mixed-methods research (e.g., embedded experimental design) address complex questions about this compound’s dual roles (e.g., catalyst vs. substrate)?
- Methodological Answer : Combine quantitative (e.g., kinetic studies) and qualitative (e.g., mechanistic interviews with synthetic chemists) approaches:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
